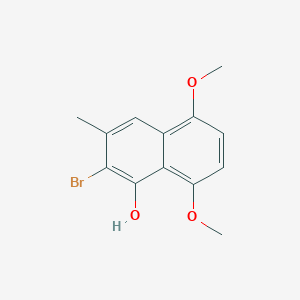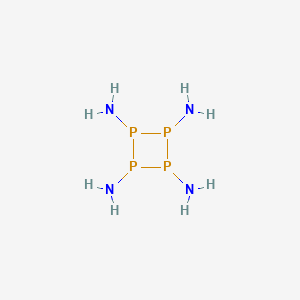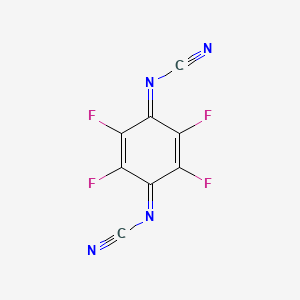
(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide is an organic compound with the chemical formula C8F4N2 It is known for its unique structure, which includes a cyclohexadiene ring substituted with fluorine atoms and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide typically involves the reaction of p-benzoquinone with fluorine gas under high temperature and pressure conditions. Hydrogen fluoride is often used as a catalyst in this reaction . The reaction can be represented as follows:
C6H4O2+4F2→C6F4O2+4HF
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of specialized equipment to handle fluorine gas and hydrogen fluoride is essential due to their highly reactive and corrosive nature.
Chemical Reactions Analysis
Types of Reactions
(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrafluoro-p-benzoquinone.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted benzoquinones, hydroquinones, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine
While specific biological and medicinal applications are still under investigation, the compound’s potential as a precursor for bioactive molecules is being explored. Its derivatives may exhibit interesting pharmacological properties.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its strong electron-withdrawing fluorine atoms make it suitable for use in electronic materials and semiconductors .
Mechanism of Action
The mechanism of action of (2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide involves its highly reactive electrophilic centers. The presence of fluorine atoms and cyano groups creates a strong electron-withdrawing effect, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules .
Comparison with Similar Compounds
Similar Compounds
Tetrafluoro-p-benzoquinone: Similar in structure but lacks the cyano groups.
2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione: Chlorine atoms replace the fluorine atoms.
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane: Contains additional cyano groups and is used in organic semiconductors.
Uniqueness
(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dicyanamide is unique due to the combination of fluorine and cyano substituents on the cyclohexadiene ring. This combination imparts distinct electronic properties, making it valuable in various applications, particularly in materials science and electronics .
Properties
CAS No. |
104830-40-2 |
|---|---|
Molecular Formula |
C8F4N4 |
Molecular Weight |
228.11 g/mol |
IUPAC Name |
(4-cyanoimino-2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ylidene)cyanamide |
InChI |
InChI=1S/C8F4N4/c9-3-5(11)8(16-2-14)6(12)4(10)7(3)15-1-13 |
InChI Key |
GXNLFNJIZMSPFX-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)N=C1C(=C(C(=NC#N)C(=C1F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


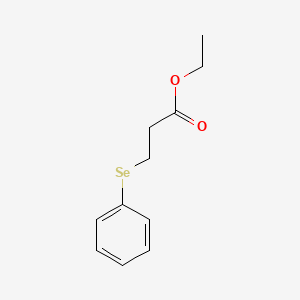
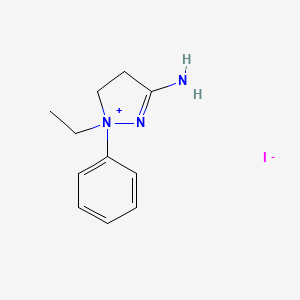
![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)
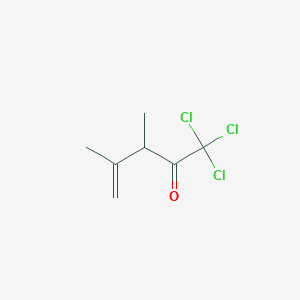

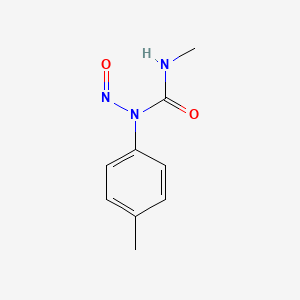
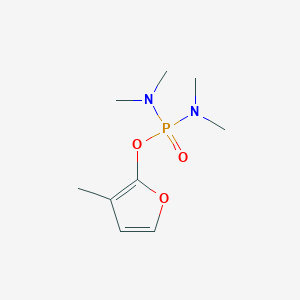
![N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide](/img/structure/B14337039.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
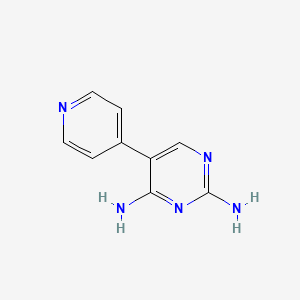
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
![4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid](/img/structure/B14337066.png)
